Ethyl 4-(2-cyanophenoxy)butanoate

Description

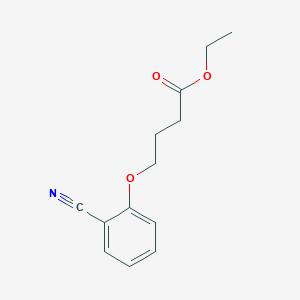

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-cyanophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNSWCHJXHSNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aryloxy Ester Chemistry

Aryloxy esters, the class of compounds to which Ethyl 4-(2-cyanophenoxy)butanoate belongs, are characterized by an ester functional group attached to an aryloxy moiety. This structural motif is found in a wide range of biologically active molecules, including herbicides and pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of aryloxy esters can be achieved through various methods, such as the reaction of phenolic esters with halogenated alcohols, a process that has been shown to be efficient and versatile. researchgate.netnih.govresearchgate.net The development of new synthetic routes, including microwave-assisted methods, has further expanded the accessibility and diversity of these compounds. researchgate.net

The properties and applications of aryloxy esters are diverse. For instance, aryloxyacetic acid derivatives have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicide development. beilstein-journals.org Furthermore, certain aryloxyacetic acids have shown multi-target activity towards receptors involved in metabolic and neurodegenerative diseases. nih.gov The versatility of the aryloxy ester scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their chemical and biological properties.

Significance of the 2 Cyanophenoxy Moiety in Advanced Organic Synthesis

The 2-cyanophenoxy group is a key structural feature of Ethyl 4-(2-cyanophenoxy)butanoate, imparting specific reactivity and properties to the molecule. The cyano group, or nitrile, is a versatile functional group in organic synthesis, known for its ability to participate in a variety of chemical transformations. researchgate.net It is an electron-withdrawing group that can influence the reactivity of the aromatic ring and participate in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The presence of a cyano group on a phenoxy ring can be leveraged in the synthesis of complex heterocyclic structures and has been noted in the development of covalent inhibitors in medicinal chemistry. rsc.org More than 60 small molecule drugs on the market contain a cyano group, highlighting its importance in drug design. rsc.org The introduction of a cyano group can also impact a molecule's pharmacokinetic profile. rsc.org For example, the introduction of a cyano group into certain acyclic nucleoside phosphonates has been shown to elicit selective antiviral activity. rsc.org

Mechanistic Investigations and Reaction Dynamics

Elucidation of Mechanistic Pathways for Key Synthetic Transformations

The principal synthetic route to ethyl 4-(2-cyanophenoxy)butanoate involves the nucleophilic substitution reaction between 2-cyanophenol and an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This transformation follows the well-established S(_N)2 mechanism of the Williamson ether synthesis.

The reaction is initiated by the deprotonation of the hydroxyl group of 2-cyanophenol by a suitable base, forming a 2-cyanophenoxide ion. This phenoxide acts as the nucleophile. The choice of base is critical; strong bases such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly employed to ensure complete formation of the reactive phenoxide. chemistrytalk.orgmasterorganicchemistry.com

The newly formed 2-cyanophenoxide ion then undergoes a backside attack on the electrophilic carbon atom of ethyl 4-bromobutanoate, which is the carbon atom bonded to the bromine. This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond, leading to the formation of the ether linkage. The bromide ion is displaced as the leaving group.

Deprotonation: 2-cyanophenol + Base → 2-cyanophenoxide + [Base-H]

Nucleophilic Attack (S(_N)2): 2-cyanophenoxide + Ethyl 4-bromobutanoate → this compound + Br

A potential competing reaction is the elimination of the alkylating agent, which is more prevalent with sterically hindered substrates or at higher temperatures. wikipedia.org Additionally, the aryloxide ion is an ambident nucleophile, meaning that alkylation can also occur on the aromatic ring (C-alkylation), although O-alkylation is generally favored under typical Williamson ether synthesis conditions. wikipedia.orgrsc.org

Kinetic and Thermodynamic Studies of Reaction Processes

Detailed kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, general principles of the Williamson ether synthesis can be applied to understand the reaction's energetic profile.

The S(_N)2 reaction is a bimolecular process, and its rate is dependent on the concentrations of both the phenoxide and the ethyl 4-halobutanoate. The reaction is typically conducted at elevated temperatures, generally between 50 to 100 °C, to overcome the activation energy barrier, with reaction times ranging from 1 to 8 hours. wikipedia.org

Role of Catalytic Systems in Enhancing Reaction Efficiency and Selectivity

To improve the efficiency and selectivity of the synthesis, various catalytic systems can be employed.

Phase-Transfer Catalysis (PTC): In industrial settings, phase-transfer catalysis is a common and effective method. wikipedia.org This technique is particularly useful when using an inorganic base like potassium carbonate, which is poorly soluble in organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. This enhances the reaction rate by increasing the effective concentration of the nucleophile in the desired phase.

Microwave Irradiation: The use of microwave-enhanced technology can significantly accelerate the reaction, reducing reaction times from hours to minutes. wikipedia.org This is attributed to the rapid and uniform heating of the reaction mixture, which can lead to increased yields. orgchemres.org

The table below summarizes the role of different catalytic systems in Williamson ether synthesis, which is applicable to the formation of this compound.

| Catalytic System | Role | Expected Outcome for this compound Synthesis |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Facilitates transfer of phenoxide from a separate phase (solid/aqueous) to the organic phase. | Increased reaction rate and efficiency, especially with inorganic bases like K(_2)CO(_3). |

| Microwave Irradiation | Provides rapid and uniform heating. | Drastically reduced reaction times and potentially higher yields. |

Computational Chemistry and Spectroscopic Characterization of Ethyl 4 2 Cyanophenoxy Butanoate

Theoretical Conformation Analysis and Conformational Landscapes

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its physical and chemical properties. For a flexible molecule like Ethyl 4-(2-cyanophenoxy)butanoate, a multitude of conformations are possible due to the rotation around its single bonds. A theoretical conformation analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy local minima.

The conformational landscape of this compound is primarily dictated by the torsional angles involving the ether linkage, the butanoate chain, and the orientation of the ethyl group. Key rotations would include the C-O-C-C dihedral angle of the ether-butanoate connection and the rotational state of the ester group.

Computational methods, such as molecular mechanics or more sophisticated quantum chemical calculations (e.g., Density Functional Theory - DFT), can be employed to systematically explore the potential energy surface of the molecule. By calculating the energy for a wide range of dihedral angles, a conformational landscape can be mapped out. It is anticipated that the most stable conformers would exhibit a staggered arrangement along the aliphatic chain to minimize steric hindrance. The orientation of the cyano group in the ortho position introduces a significant dipole moment and potential steric interactions with the phenoxy-butoxy chain, which would influence the preferred conformations of the entire molecule.

Electronic Structure and Bonding Characteristics via Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and bonding characteristics of a molecule. For this compound, these calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Methods like DFT are well-suited for this purpose. The presence of the electron-withdrawing cyano group on the benzene (B151609) ring is expected to significantly influence the electronic properties. This group will lower the energy of the π-orbitals of the aromatic ring and create a noticeable dipole moment. The distribution of electrostatic potential (ESP) on the molecular surface would likely show a region of negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester, and regions of positive potential around the hydrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the phenoxy moiety, which is rich in electrons, while the LUMO may be centered on the cyano group and the carbonyl of the ester, both of which are electron-accepting. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and the electronic excitation energies of the molecule. A computational study on ortho-substituted phenolic compounds has shown that the nature of the substituent significantly impacts the electronic properties, a principle that directly applies here. nih.gov

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry)

While experimental spectra are the gold standard, computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT.

¹H NMR: The aromatic protons would appear in the downfield region, with their specific shifts influenced by the ortho-cyano group. The protons of the butanoate chain would exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the ether oxygen appearing at a higher chemical shift than the others. The ethyl group of the ester would show a typical triplet and quartet pattern.

¹³C NMR: The carbon of the cyano group would have a characteristic chemical shift in the 115-125 ppm range. The carbonyl carbon of the ester would be found significantly downfield. The aromatic carbons would have their chemical shifts modulated by the electron-withdrawing nature of the cyano group and the electron-donating nature of the ether linkage.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrational modes of the molecule. Computational frequency calculations can predict the positions and intensities of the main absorption bands.

A strong, sharp absorption band corresponding to the C≡N stretching vibration of the cyano group is expected around 2220-2240 cm⁻¹.

A prominent band for the C=O stretching of the ester group would be anticipated around 1730-1750 cm⁻¹.

The C-O stretching vibrations of the ether and ester linkages would appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS): While not directly calculated in the same way as NMR or IR, the molecular weight for mass spectrometry can be precisely determined from the molecular formula (C₁₃H₁₅NO₃). For this compound, the molecular weight is approximately 233.26 g/mol . nih.gov The fragmentation pattern in mass spectrometry would likely involve the cleavage of the ester group, the ether linkage, and potentially the loss of the cyano group, providing structural information.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be a powerful tool to investigate potential reaction mechanisms involving this compound. For instance, the hydrolysis of the ester group is a common reaction for this class of compounds.

By modeling the reaction pathway, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For a reaction like ester hydrolysis, both acid-catalyzed and base-catalyzed mechanisms could be simulated.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in the base-catalyzed hydrolysis of the ester, the transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The vibrational frequency calculations of the transition state structure would show a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantitative Structure-Reactivity Relationships (QSRR) for Related Phenoxy-Esters

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. google.comchemscene.com These models are built on the principle that the reactivity of a molecule is a function of its structural and electronic properties.

For a series of related phenoxy-esters, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. The first step in building a QSRR model is to define a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). biosynth.com

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. chemscene.com For phenoxy-esters, key descriptors would likely include those that quantify the electronic effects of the substituents on the phenyl ring (like the Hammett parameter for the cyano group) and steric parameters that describe the bulkiness of the ester group.

Developing a robust QSRR model for phenoxy-esters would allow for the prediction of reactivity for new, unsynthesized compounds in this class, thereby guiding the design of molecules with desired properties. researchgate.net

Derivatives and Analogues of Ethyl 4 2 Cyanophenoxy Butanoate

Synthesis of Homologues and Positional Isomers

The synthesis of homologues and positional isomers of Ethyl 4-(2-cyanophenoxy)butanoate is primarily achieved through the Williamson ether synthesis. This method involves the reaction of a substituted cyanophenol with an appropriate ethyl haloalkanoate.

Homologues , which differ in the length of the alkane chain, can be synthesized by reacting 2-cyanophenol with ethyl esters of various omega-haloalkanoic acids. For instance, reacting 2-cyanophenol with ethyl 3-bromopropanoate (B1231587) would yield Ethyl 3-(2-cyanophenoxy)propanoate, a lower homologue. Conversely, using ethyl 5-bromopentanoate would result in the higher homologue, Ethyl 5-(2-cyanophenoxy)pentanoate. The general reaction scheme is as follows:

2-cyanophenol + Br-(CH₂)n-COOEt → 2-NC-C₆H₄-O-(CH₂)n-COOEt + HBr

Positional isomers , where the cyano group is located at different positions on the phenoxy ring, are synthesized by using the corresponding cyanophenol isomer. For example, the well-documented Ethyl 4-(4-cyanophenoxy)butanoate is prepared by reacting 4-cyanophenol with ethyl 4-bromobutanoate in the presence of a base like potassium carbonate. nih.gov Similarly, the 3-cyano isomer can be prepared from 3-cyanophenol.

The selection of the appropriate cyanophenol and haloalkanoate allows for a systematic exploration of the chemical space around the parent compound.

Table 1: Examples of Homologues and Positional Isomers

| Compound Name | Structure | Starting Materials |

|---|---|---|

| This compound | 2-cyanophenol, Ethyl 4-bromobutanoate | |

| Ethyl 3-(2-cyanophenoxy)propanoate | 2-cyanophenol, Ethyl 3-bromopropanoate | |

| Ethyl 5-(2-cyanophenoxy)pentanoate | 2-cyanophenol, Ethyl 5-bromopentanoate | |

| Ethyl 4-(3-cyanophenoxy)butanoate | 3-cyanophenol, Ethyl 4-bromobutanoate |

Chemical Modifications of the Ester Moiety for Diverse Functionality

The ethyl ester group of this compound is a versatile handle for chemical modification, allowing for the introduction of a wide range of functional groups.

Hydrolysis of the ester to the corresponding carboxylic acid, 4-(2-cyanophenoxy)butanoic acid , is a fundamental transformation. This is typically achieved by heating the ester in the presence of an acid or a base. The resulting carboxylic acid can then serve as a precursor for a variety of other derivatives, such as amides and other esters.

Transesterification offers a route to other ester derivatives. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged. For example, reaction with methanol (B129727) would yield Mthis compound.

Reduction of the ester group leads to the corresponding primary alcohol, 4-(2-cyanophenoxy)butan-1-ol . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting alcohol can then be further functionalized.

Table 2: Derivatives from Ester Modification

| Derivative Name | Structure | Reaction Type | Reagents |

|---|---|---|---|

| 4-(2-cyanophenoxy)butanoic acid | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | |

| Mthis compound | Transesterification | CH₃OH, H⁺ or CH₃O⁻ |

Derivatization of the Nitrile Group to Other Nitrogen-Containing Functions

The nitrile group is a key feature of this compound and can be converted into several other nitrogen-containing functional groups, significantly expanding the molecular diversity of its derivatives.

Reduction of the nitrile group to a primary amine, yielding Ethyl 4-(2-(aminomethyl)phenoxy)butanoate , is a common transformation. This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or platinum oxide, or with chemical reducing agents like lithium aluminum hydride.

Hydrolysis of the nitrile can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under controlled acidic or basic conditions would yield 4-(2-carbamoylphenoxy)butanoic acid ethyl ester . More vigorous hydrolysis will cleave the nitrile to a carboxylic acid.

Cycloaddition reactions offer a route to heterocyclic derivatives. For instance, the [3+2] cycloaddition of the nitrile with an azide (B81097), such as sodium azide, in the presence of a Lewis acid can form a tetrazole ring, resulting in Ethyl 4-(2-(1H-tetrazol-5-yl)phenoxy)butanoate . Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Table 3: Derivatives from Nitrile Modification

| Derivative Name | Structure | Reaction Type | Reagents |

|---|---|---|---|

| Ethyl 4-(2-(aminomethyl)phenoxy)butanoate | Reduction | H₂/Catalyst or LiAlH₄ | |

| 4-(2-Carbamoylphenoxy)butanoic acid ethyl ester | Partial Hydrolysis | H⁺/H₂O or OH⁻/H₂O (controlled) |

Functionalization of the Phenoxy Aromatic Ring via Directed Reactions

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing ether and cyano groups. The alkoxy group (-O-R) is an activating, ortho-, para-director, while the cyano group (-CN) is a deactivating, meta-director. The outcome of the substitution will depend on the interplay of these directing effects.

Given that the alkoxy group is activating, substitution is expected to occur at the positions ortho and para to it (positions 4 and 6). The deactivating effect of the cyano group will likely make the positions ortho and para to it less reactive. Therefore, electrophilic attack is most probable at the 4- and 6-positions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: using a halogen (e.g., Br₂) with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl/acyl group.

For example, nitration would be expected to yield a mixture of Ethyl 4-(2-cyano-4-nitrophenoxy)butanoate and Ethyl 4-(2-cyano-6-nitrophenoxy)butanoate .

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Cyanophenoxybutanoate Scaffold

The cyanophenoxybutanoate scaffold can be incorporated into larger, hybrid molecular architectures to combine its properties with those of other pharmacophores or functional units. This approach is common in drug discovery to create molecules with enhanced or novel biological activities.

One strategy involves using the carboxylic acid derivative, 4-(2-cyanophenoxy)butanoic acid , and coupling it with other molecules via amide bond formation. For example, it could be coupled with known bioactive amines to create hybrid amides.

Another approach is to build upon the core scaffold. For instance, the butanoate side chain could be extended and functionalized to incorporate other ring systems or functional groups known to interact with specific biological targets. The synthesis of butanamide derivatives with dual inhibitory activity against cyclooxygenase and lipoxygenase pathways highlights the potential of such scaffolds in medicinal chemistry. researchgate.net

The design of these hybrid molecules is often guided by computational modeling and a deep understanding of the structure-activity relationships of both the cyanophenoxybutanoate scaffold and the target it is being combined with.

Structure-Reactivity Relationship Studies of Designed Derivatives

Systematic studies of the structure-reactivity relationships (SAR) of the designed derivatives are crucial for understanding how chemical modifications influence their properties. By synthesizing a library of derivatives and evaluating their chemical reactivity or biological activity, researchers can identify key structural features responsible for desired outcomes.

For instance, in the context of biological activity, an SAR study might involve:

Varying the length of the alkyl chain (homologues): To determine the optimal chain length for interaction with a biological target.

Altering the position of the cyano group: To probe the importance of its electronic and steric effects at different positions.

Modifying the ester and nitrile groups: To investigate the impact of these functional groups on properties like solubility, stability, and binding affinity.

Introducing substituents on the aromatic ring: To explore the effects of electronic and steric changes on the ring's interactions.

The results of such studies, often presented in tabular format comparing the structure with activity data, are essential for the rational design of new and improved derivatives. While specific SAR studies on this compound derivatives are not widely published, the principles are well-established in medicinal chemistry.

Research Applications in Organic Synthesis and As Chemical Intermediates

Versatile Building Block for Complex Polyfunctional Molecules

The structure of Ethyl 4-(2-cyanophenoxy)butanoate makes it an adept starting material for constructing molecules with multiple functional groups. Bifunctional molecules are foundational in synthetic strategies that require sequential and site-selective reactions. For instance, the ester can be selectively hydrolyzed to a carboxylic acid, leaving the nitrile intact for subsequent transformations. This orthogonality allows for the stepwise assembly of complex structures.

Recent advances in organic synthesis have focused on developing direct pathways to polyfunctional compounds from readily available starting materials. For example, methods for creating densely substituted 2,3-dihydrofurans—important motifs in pharmaceuticals and agrochemicals—have been developed from cyclic nitronates. zioc.ru While not directly involving this compound, these strategies underscore the value of precursors that can introduce multiple functionalities. Conceptually, this compound could serve a similar purpose, where its core structure is elaborated into more complex polyfunctional systems.

| Feature | Synthetic Potential |

| Ethyl Ester | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |

| Cyano Group | Reduction to amine, hydrolysis to amide/acid, participation in cyclization |

| Aromatic Ring | Site for electrophilic substitution, modification of electronic properties |

| Ether Linkage | Stable spacer, influences molecular conformation |

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Precursors

The molecular framework of this compound is relevant to the synthesis of various pharmaceutical scaffolds. Its components can be found within or can be chemically transformed into structures that are key to biological activity.

Angiotensin-converting enzyme (ACE) inhibitors are a major class of drugs used to treat hypertension and heart failure. nih.govmdpi.com The pharmacophores of many ACE inhibitors, such as Enalapril or Lisinopril, often include a zinc-binding group (e.g., carboxylate), a terminal carboxylate group that mimics the C-terminal carboxylate of ACE substrates, and specific side chains that interact with subsites of the enzyme's active site. nih.govscielo.br

A key precursor for many commercial ACE inhibitors is ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net this compound shares the ethyl butanoate portion of this structure. Although the 2-cyanophenoxy group is distinct from the phenyl group, it could conceptually be modified. For instance, the cyano group could be hydrolyzed to a carboxylic acid, a potential zinc-binding group. The aromatic ring itself could serve as a scaffold analogous to the P2' group in known inhibitors, which often consists of aromatic or heterocyclic moieties. nih.gov Therefore, this compound can be viewed as a conceptual starting point for designing novel ACE inhibitor analogues.

Structural Comparison of this compound with a Key ACEI Precursor

| Compound | Shared Structural Feature | Key Difference | Potential Modification |

|---|---|---|---|

| This compound | Ethyl butanoate chain | 2-cyanophenoxy group | Hydrolysis of nitrile to form a zinc-binding carboxylate |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Ethyl butanoate chain | 2-hydroxy and 4-phenyl groups | Serves as a direct precursor with established stereochemistry |

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic strategy. researchgate.net PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The linker is a critical component, as its length, rigidity, and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.gov

The synthesis of PROTACs often requires bifunctional building blocks to construct these linkers. researchgate.net this compound possesses features that make it a plausible candidate for a linker precursor.

Attachment Point 1 : The ethyl ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation with an E3 ligase ligand or a protein-targeting ligand.

Linker Body : The four-carbon chain and the phenoxy group provide a defined length and degree of rigidity, which are key parameters in linker design. nih.gov

Attachment Point 2 : The cyano group can be chemically modified, for example, by reduction to an amine, to provide a second attachment point for the other half of the PROTAC molecule.

The process of optimizing a PROTAC often involves synthesizing a library of compounds with varying linkers to find the ideal spatial orientation. nih.gov The modular nature of this compound would facilitate such a synthetic campaign.

Pyrimidine and its fused derivatives are core scaffolds in a vast number of biologically active compounds and pharmaceuticals. bu.edu.egnih.govgrowingscience.com The synthesis of the pyrimidine ring is most commonly achieved by condensing a compound containing an N-C-N fragment (like urea, guanidine, or amidines) with a 1,3-dielectrophilic three-carbon fragment (such as a 1,3-diketone or an α,β-unsaturated ketone). bu.edu.egnih.gov

This compound can be envisioned as a precursor for pyrimidine synthesis through several hypothetical pathways. One approach would involve transforming the butanoate chain into a suitable 1,3-dielectrophile. For example, a Claisen condensation could introduce a second carbonyl group, creating a β-keto ester. This intermediate could then be cyclized with a guanidine or amidine derivative to form a substituted pyrimidine ring.

Furthermore, the cyano group itself is a valuable functional group for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govdntb.gov.ua For instance, it can be converted into an amidine, which can then act as the N-C-N component in a pyrimidine synthesis. Alternatively, radical or non-radical cyclization reactions involving the nitrile are established methods for building diverse heterocyclic frameworks. nih.govdntb.gov.ua

Role as a Synthetic Reagent in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Several established MCRs are used to synthesize heterocyclic structures like pyrimidines. organic-chemistry.orgnih.gov For example, the reaction of an aldehyde, malononitrile, and barbituric acid is a well-known three-component route to pyrano[2,3-d]pyrimidine derivatives. nih.gov

While no specific MCRs involving this compound are documented, its structure suggests potential. The different reactive sites—the ester, the cyano group, and potentially the aromatic ring—could theoretically participate in a concerted reaction sequence with other reagents. For the compound to be used effectively in an MCR, the reaction conditions would need to be carefully chosen to control the chemoselectivity and ensure the desired reaction pathway is followed.

Precursor in the Development of Advanced Organic Materials

The combination of a rigid aromatic core and a flexible alkyl chain is a common design motif in materials science, particularly for liquid crystals and specialty polymers. The cyanophenoxy group in this compound is particularly noteworthy. The cyano group has a strong dipole moment, which can lead to specific intermolecular interactions that influence the self-assembly and bulk properties of materials.

Compounds featuring dicarbonitrile and multiple aromatic rings, such as tribenzo[b,e,g] nih.govbu.edu.egdioxocine-7,8-dicarbonitrile, are explored for advanced materials due to their structural rigidity, extended π-conjugation, and potential for creating ordered solid-state structures through π-π stacking and hydrogen bonding. mdpi.com By analogy, the cyanophenoxy moiety of this compound could be incorporated into larger molecular or polymeric structures. For example, polymerization following the conversion of the ester to a reactive group (e.g., an alcohol or amine) could yield polyesters or polyamides with pendant cyanophenoxy groups, potentially imparting unique dielectric or optical properties to the resulting material.

Information regarding this compound is not available in publicly accessible scientific literature and chemical databases.

Extensive searches for the chemical compound "this compound" have yielded no specific data related to its synthesis, chemical and physical properties, spectroscopic analysis, or research applications. The information available pertains to structurally related but distinct compounds, such as the para-substituted isomer, Ethyl 4-(4-cyanophenoxy)butanoate, and other related butanoate derivatives.

Patent Landscape and Industrial Relevance Excluding Clinical Human Data

Analysis of Patent Applications Claiming Ethyl 4-(2-cyanophenoxy)butanoate or its Derivatives

While specific patent applications explicitly claiming this compound are not prominently found in public databases, an analysis of patents for structurally related compounds reveals a clear interest in the cyanophenoxy moiety, particularly in the pharmaceutical and agrochemical industries.

Patents for derivatives often focus on the biological activity of the final products rather than the intermediate itself. For instance, patent literature discloses cyanophenoxy-phenoxypentenoic acid derivatives as potent herbicides, highlighting the utility of the cyanophenoxy group in agrochemical design. nih.gov One such patent, EP0101094A1, describes compounds that exhibit selective herbicidal action against specific weeds in crops like rice and soybeans. nih.gov

In the pharmaceutical realm, cyanophenoxy structures are incorporated into a variety of therapeutic agents. For example, a key intermediate for the gout medication Febuxostat is Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, which contains a cyanophenyl group. google.com The patent for this intermediate (WO2012032528A2) underscores the importance of cyanophenyl-containing building blocks in drug synthesis. google.com

Furthermore, an analysis of patents related to the positional isomer, Ethyl 4-(4-cyanophenoxy)butanoate, provides insights into the broader patenting trends for this class of compounds. A search on WIPO's PATENTSCOPE for this isomer reveals numerous patents, indicating active research and development in this area. nih.gov These patents often revolve around novel compositions and applications in materials science and pharmaceuticals.

A summary of representative patents for related cyanophenoxy derivatives is presented below:

| Patent ID | Title | Key Findings |

| EP0101094A1 | Cyanophenoxy-phenoxypentenoic acid derivative, process for the preparation thereof and herbicide composition containing the same. | Describes cyanophenoxy derivatives with selective herbicidal activity, demonstrating the value of this moiety in agrochemicals. nih.gov |

| WO2012032528A2 | Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. | Details the synthesis of a key cyanophenyl-containing intermediate for the pharmaceutical agent Febuxostat. google.com |

| WO2018029641A1 | Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. | Outlines the synthesis of a pharmaceutical intermediate using a cyano-butanoate derivative, showcasing industrial synthesis strategies. google.com |

Industrial Synthesis Routes and Process Optimization Strategies

The industrial synthesis of this compound is not extensively detailed in publicly available literature. However, established synthetic methodologies for related aryloxy esters and cyanophenoxy compounds provide a strong basis for potential manufacturing routes. A common approach involves the Williamson ether synthesis, where a salt of 2-cyanophenol is reacted with an ethyl 4-halobutanoate.

A detailed industrial synthesis for a related compound, ethyl 2-cyano-4,4-diethoxybutanoate, is described in patent WO2018029641A1. This process involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. google.com The patent highlights several process optimization strategies to improve yield and purity, which are broadly applicable to the synthesis of similar esters. google.com These include:

Molar Ratio of Reactants: Utilizing an excess of one reactant (in this case, ethyl 2-cyanoacetate) to drive the reaction to completion. The unreacted excess can then be recovered and recycled. google.com

Controlled Addition of Reagents: The slow, portion-wise addition of a base, such as potassium carbonate, to manage the evolution of gaseous byproducts and maintain control over the reaction. google.com

Solvent Selection and Work-up Procedures: The choice of an appropriate solvent and the development of an efficient extraction and purification process are crucial for isolating a high-purity product. google.com

Another relevant area of synthesis is the preparation of chiral cyanohydrins, which are important pharmaceutical intermediates. A review on the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, an intermediate for the cholesterol-lowering drug atorvastatin, discusses both chemical and enzymatic approaches. researchgate.net Enzymatic methods, utilizing biocatalysts like halohydrin dehalogenases and nitrilases, are gaining prominence due to their high selectivity and milder reaction conditions, aligning with the principles of green chemistry. researchgate.netgoogle.com

The table below outlines potential industrial synthesis strategies for this compound based on related processes:

| Synthesis Step | Reagents and Conditions |

| Etherification | Reactants: 2-Cyanophenol and Ethyl 4-bromobutanoate.Base: Potassium carbonate or Sodium hydride.Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.Temperature: Elevated temperatures to facilitate the reaction. |

| Purification | Techniques: Distillation, recrystallization, or column chromatography to achieve the desired purity of the final product. |

| Process Optimization | Strategies: Optimization of reaction time, temperature, and stoichiometry of reactants. Investigation of phase-transfer catalysts to enhance reaction rates. Development of efficient work-up procedures to minimize waste and maximize yield. |

| Alternative Enzymatic Route | Concept: Biocatalytic approaches using enzymes like lipases for the esterification step or nitrilases for the introduction of the cyano group could be explored for a more sustainable process. This is based on the successful application of enzymes in the synthesis of related compounds like ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.net |

Role in the Supply Chain of Specialized Chemical Intermediates

This compound functions as a specialized chemical intermediate, meaning it is a building block used in the synthesis of more complex and often high-value molecules. Its bifunctional nature, possessing both a reactive cyano group and an ester, makes it a versatile synthon.

The cyanophenoxy moiety is a recognized pharmacophore and toxophore, appearing in various bioactive molecules. The cyano group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or it can be a key feature for biological activity. Cyanoacetamide derivatives, for instance, are widely used as starting materials for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals. researchgate.nettubitak.gov.tr

Given the presence of cyanophenoxy structures in both agrochemicals and pharmaceuticals, it is highly probable that this compound serves as an intermediate in the research and development of new active ingredients in these sectors. Chemical suppliers list it as a research chemical, indicating its use in laboratory-scale synthesis and early-stage product development. google.com

The supply chain for such specialized intermediates typically involves:

Primary Manufacturers: Chemical companies that synthesize the compound on a laboratory or pilot scale.

Distributors and Suppliers: Companies that stock and supply the intermediate to research institutions, pharmaceutical companies, and agrochemical firms.

End-Users: Researchers and process chemists who utilize the intermediate to build more complex target molecules.

Emerging Patent Trends for Aryloxy Ester and Cyanophenoxy-Containing Structures

The patent landscape for aryloxy esters and cyanophenoxy-containing structures indicates a sustained and growing interest in these motifs for the development of new bioactive compounds. Several key trends are emerging:

Focus on Novel Bioactive Scaffolds: There is a continuous drive to discover new molecular frameworks with improved biological activity and favorable properties. The versatility of the cyanophenoxy group allows for its incorporation into a wide array of heterocyclic systems, which are a cornerstone of modern drug discovery. nih.gov

Development of Targeted Therapies: In the pharmaceutical sector, there is a clear trend towards the development of highly specific drugs that target particular enzymes or receptors. The cyanophenoxy moiety can play a crucial role in the binding of a molecule to its biological target.

Green Chemistry and Process Optimization: Recent patent literature increasingly emphasizes the development of more efficient, cost-effective, and environmentally friendly synthesis methods. This includes the use of biocatalysis and the optimization of reaction conditions to reduce waste and energy consumption, as seen in the synthesis of related intermediates. researchgate.net

Application in Materials Science: Beyond life sciences, aryloxy esters and related structures are finding applications in materials science, for example, in the development of novel polymers and liquid crystals. Patents in this area often focus on the unique physical and chemical properties conferred by these structural motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.